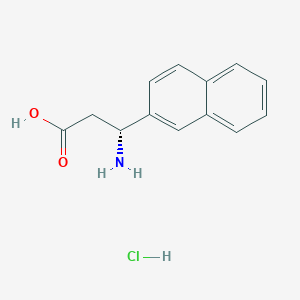

(3R)-3-amino-3-naphthalen-2-ylpropanoic acid;hydrochloride

Description

(3R)-3-Amino-3-naphthalen-2-ylpropanoic acid hydrochloride is a chiral amino acid derivative characterized by a naphthalen-2-yl substituent at the β-position of the propanoic acid backbone. Its molecular formula is C₁₃H₁₄ClNO₂, with a molecular weight of 267.71 g/mol (calculated from constituent atomic weights). The compound exists as a hydrochloride salt to enhance solubility and stability, a common practice for amino acid derivatives in pharmaceutical and biochemical applications.

Key identifiers include:

Structure

3D Structure of Parent

Properties

IUPAC Name |

(3R)-3-amino-3-naphthalen-2-ylpropanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2.ClH/c14-12(8-13(15)16)11-6-5-9-3-1-2-4-10(9)7-11;/h1-7,12H,8,14H2,(H,15,16);1H/t12-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBQWTBUFZZBNNV-UTONKHPSSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C(CC(=O)O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C=C(C=CC2=C1)[C@@H](CC(=O)O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-amino-3-naphthalen-2-ylpropanoic acid;hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with a suitable naphthalene derivative.

Functional Group Introduction: Introduction of the amino group at the 3-position of the naphthalene ring.

Chirality Induction: Ensuring the (3R) configuration through chiral catalysts or chiral starting materials.

Hydrochloride Formation: The final step involves converting the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods may involve:

Batch Processing: Using large-scale reactors to carry out the synthesis in multiple steps.

Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and yield.

Purification: Utilizing crystallization, chromatography, or recrystallization techniques to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(3R)-3-amino-3-naphthalen-2-ylpropanoic acid;hydrochloride can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

Reduction: The naphthalene ring can be reduced under specific conditions to form dihydro or tetrahydro derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Reagents like alkyl halides or acyl chlorides.

Major Products

Oxidation Products: Nitro or nitroso derivatives.

Reduction Products: Dihydro or tetrahydro derivatives.

Substitution Products: Alkylated or acylated derivatives.

Scientific Research Applications

Medicinal Chemistry

Role as a Building Block:

The compound serves as a crucial building block in the synthesis of pharmaceutical agents, particularly those targeting neurological disorders. Its structure allows for modifications that enhance pharmacokinetic properties, making it suitable for drug development aimed at crossing the blood-brain barrier.

Case Study:

A recent study investigated the compound's effects on synaptic plasticity and cognitive function in animal models of Alzheimer's disease. Results indicated that it could enhance cognitive performance, suggesting its potential as a therapeutic agent in neurodegenerative diseases .

Organic Synthesis

Synthetic Applications:

In organic chemistry, (3R)-3-amino-3-naphthalen-2-ylpropanoic acid;hydrochloride is utilized in various synthetic methodologies, including:

- Friedel-Crafts Acylation: Used to introduce acyl groups into aromatic compounds.

- Suzuki Coupling: Facilitates the formation of carbon-carbon bonds between aryl halides and boronic acids.

Table 1: Summary of Synthetic Applications

| Reaction Type | Description | Key Outcomes |

|---|---|---|

| Friedel-Crafts Acylation | Introduction of acyl groups to naphthalene rings | Enhanced reactivity and functionalization |

| Suzuki Coupling | Formation of C-C bonds | Creation of complex molecular architectures |

Biochemical Research

Protein-Ligand Interactions:

The compound is studied for its interactions with biological macromolecules. It serves as a tool to understand enzyme-substrate dynamics and protein-ligand binding affinities.

Methods of Application:

Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) are employed to measure binding affinities and thermodynamic parameters.

Results:

Preliminary findings suggest moderate binding affinity to specific enzymes, indicating potential roles as enzyme inhibitors .

Industrial Applications

Specialty Chemicals Production:

The compound is also utilized in the production of specialty chemicals and materials. Its unique properties make it valuable in developing new chemical processes.

Case Study:

Research on its use in photodynamic therapy (PDT) demonstrated its ability to generate reactive oxygen species upon light activation, leading to cell death in cancer cells. This application shows promise for treating specific cancer types .

Mechanism of Action

The mechanism of action of (3R)-3-amino-3-naphthalen-2-ylpropanoic acid;hydrochloride involves its interaction with specific molecular targets:

Molecular Targets: Enzymes, receptors, or nucleic acids.

Pathways Involved: Binding to active sites or allosteric sites, leading to inhibition or modulation of biological activity.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table compares (3R)-3-amino-3-naphthalen-2-ylpropanoic acid hydrochloride with key analogs:

Stereochemical Considerations

The R-configuration in the target compound is critical for biological activity. For example, the S-enantiomer of 3-amino-3-phenylpropanoic acid hydrochloride shows distinct receptor-binding profiles compared to the R-form, underscoring the importance of stereochemistry in drug design. Similarly, D-2'-naphthylalanine (R-configuration) is preferred in peptide synthesis for mimicking natural L-amino acids while introducing conformational constraints.

Physicochemical Properties

- Hydrophobicity : The naphthalen-2-yl group increases logP values compared to phenyl or aliphatic analogs, influencing membrane permeability.

- Solubility : Hydrochloride salts improve aqueous solubility; however, hydroxylated analogs (e.g., 2-hydroxy derivatives) exhibit even greater solubility.

- Stability: Ester derivatives (e.g., ethyl propanoates) may hydrolyze in vivo to active acids, acting as prodrugs.

Biological Activity

(3R)-3-amino-3-naphthalen-2-ylpropanoic acid; hydrochloride, commonly referred to as (R)-3-amino-3-(naphthalen-1-yl)propanoic acid hydrochloride, is a compound of significant interest in medicinal chemistry and biological research. Its unique structure, which includes a naphthalene moiety, contributes to its diverse biological activities, particularly in the modulation of neurotransmitter systems and potential applications in treating neurological disorders.

- IUPAC Name: (3R)-3-amino-3-naphthalen-1-ylpropanoic acid; hydrochloride

- Molecular Formula: C13H13ClN2O2

- Molecular Weight: 250.70 g/mol

- InChI Key: VUJZYACELDPKDE-UTONKHPSSA-N

Biological Activity Overview

The biological activities of (R)-3-amino-3-(naphthalen-1-yl)propanoic acid hydrochloride can be categorized into several key areas:

-

Neurotransmitter Modulation:

- The compound acts as a modulator of neurotransmitter activity, particularly influencing glutamate receptors. This modulation is crucial for synaptic plasticity and cognitive functions, making it a candidate for research in neurodegenerative diseases and cognitive disorders.

- Enzyme Interaction:

-

Antioxidant Properties:

- Preliminary data suggest that this compound exhibits antioxidant activities, potentially protecting cells from oxidative stress. This effect may contribute to its neuroprotective properties.

The mechanism of action involves several biochemical interactions:

- Hydrogen Bonding: The amino group can form hydrogen bonds with target proteins, facilitating binding and subsequent biological effects.

- π-π Interactions: The naphthalene ring allows for π-π stacking with aromatic residues in proteins, enhancing binding affinity and specificity .

Comparative Biological Activity

To better understand the uniqueness of (R)-3-amino-3-(naphthalen-1-yl)propanoic acid hydrochloride, a comparison with similar compounds is presented below:

| Compound Name | Structural Similarity | Unique Features |

|---|---|---|

| (S)-3-Amino-3-(naphthalen-1-yl)propanoic acid | Enantiomer | Different biological activity profile |

| 3-Amino-3-(phenyl)propanoic acid | Aromatic ring | Lacks naphthalene structure |

| (R)-Glutamic Acid | Naturally occurring amino acid | Known neurotransmitter |

| (S)-Cysteine | Contains sulfur | Different biochemical roles |

This table illustrates that while several compounds share structural similarities, the specific chiral configuration and the presence of the naphthalene moiety impart distinct biological properties to (R)-3-amino-3-(naphthalen-1-yl)propanoic acid hydrochloride.

Case Studies and Research Findings

Numerous studies have explored the biological activity of this compound:

- Neuroprotective Effects:

- Antioxidant Activity:

- Potential in Treating Neurological Disorders:

Q & A

Basic: What synthetic methodologies are recommended for preparing (3R)-3-amino-3-naphthalen-2-ylpropanoic acid hydrochloride?

Answer:

The synthesis typically involves:

- Amination : Reacting a naphthalen-2-ylpropanoic acid precursor with a chiral amine source (e.g., (R)-configured reagents) under catalytic conditions to introduce the amino group stereoselectively .

- Hydrochloride Salt Formation : Treating the free base with hydrochloric acid to improve solubility and stability. This step requires precise pH control to avoid racemization .

- Purification : Column chromatography or recrystallization in polar solvents (e.g., ethanol/water mixtures) ensures high purity (>95%) .

Advanced: How can enantiomeric purity be validated during synthesis, and what are common sources of stereochemical contamination?

Answer:

- Analytical Methods :

- Chiral HPLC : Use columns like Chiralpak® IA or IB with mobile phases containing hexane/isopropanol and trifluoroacetic acid for baseline separation of enantiomers .

- Circular Dichroism (CD) : Confirms absolute configuration by comparing optical rotation with reference standards .

- Contamination Sources :

Basic: What analytical techniques are critical for characterizing this compound and its intermediates?

Answer:

- Structural Confirmation :

- 1H/13C NMR : Key signals include aromatic protons (δ 7.2–8.3 ppm for naphthyl groups) and α-proton doublets (δ 3.8–4.2 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (C₁₃H₁₄ClNO₂, theoretical 259.07 g/mol) .

- Purity Assessment :

- Reverse-Phase HPLC : C18 columns with UV detection at 254 nm; retention times compared to certified reference materials .

Advanced: How does pH influence the stability of (3R)-3-amino-3-naphthalen-2-ylpropanoic acid hydrochloride in aqueous solutions?

Answer:

- Stability Profile :

- Acidic Conditions (pH 1–3) : The hydrochloride salt remains stable due to protonation of the amine group, preventing degradation .

- Neutral/Alkaline Conditions (pH ≥7) : Risk of deprotonation and racemization. Accelerated degradation studies (40°C, 75% RH) show <5% decomposition at pH 3 vs. >20% at pH 7 over 30 days .

- Storage Recommendations : Store at 2–8°C in airtight containers with desiccants to minimize hydrolysis .

Basic: What safety protocols are essential for handling this compound in laboratory settings?

Answer:

- PPE Requirements : Nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods during weighing and synthesis to prevent inhalation of hydrochloride vapors .

- Spill Management : Neutralize with sodium bicarbonate and adsorb using vermiculite; dispose as hazardous waste .

Advanced: What are the challenges in receptor-binding studies involving this compound, and how can they be addressed?

Answer:

- Challenges :

- Low Solubility in Nonpolar Media : Use DMSO/water co-solvents (<1% DMSO to avoid cytotoxicity) .

- Non-Specific Binding : Introduce blocking agents (e.g., bovine serum albumin) in assay buffers .

- Experimental Design :

- Radioligand Displacement Assays : Use tritiated analogs to measure binding affinity (IC₅₀) to targets like G-protein-coupled receptors .

- Molecular Dynamics Simulations : Predict binding modes using software like AutoDock Vina to guide wet-lab experiments .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Answer:

- Data Triangulation :

- Reproducibility Checks : Validate assays across multiple labs using standardized protocols (e.g., NIH guidelines) .

- Meta-Analysis : Compare data from PubChem, ChEMBL, and peer-reviewed studies to identify outliers .

- Potential Confounders :

Basic: What are the key applications of this compound in medicinal chemistry research?

Answer:

- Scaffold for Drug Design : The naphthyl group enhances hydrophobic interactions in enzyme active sites (e.g., kinase inhibitors) .

- Peptide Mimetics : Incorporation into peptidomimetics to improve metabolic stability compared to natural amino acids .

- Biopolymer Conjugation : NHS ester derivatives enable covalent attachment to proteins for targeted delivery studies .

Advanced: What strategies are effective for impurity profiling during large-scale synthesis?

Answer:

- Common Impurities :

- Quantification :

- ICH Guidelines : Follow Q3A(R2) limits for reporting, identifying, and qualifying impurities (>0.10%) .

Advanced: How can computational chemistry aid in optimizing the pharmacokinetic properties of derivatives?

Answer:

- ADME Prediction : Tools like SwissADME estimate logP (2.1–2.5), suggesting moderate blood-brain barrier permeability .

- Metabolic Stability : CYP450 docking studies identify vulnerable sites (e.g., amine groups) for structural modification .

- Toxicity Screening : Use QSAR models to predict hepatotoxicity and cardiotoxicity risks early in development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.